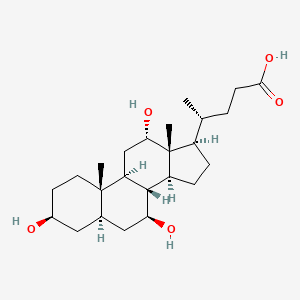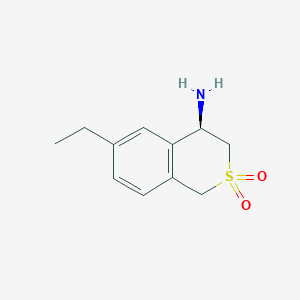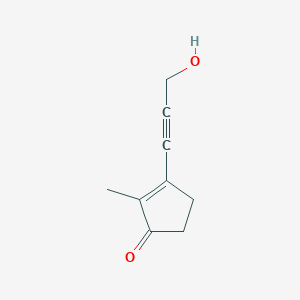![molecular formula C11H18 B13793972 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1-methylethenyl)bicyclo[221]heptane is a bicyclic hydrocarbon with the molecular formula C11H18 It is a derivative of norbornane, characterized by the presence of a methyl group and a methylethenyl group attached to the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with isoprene under controlled conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar Diels-Alder reaction on a larger scale. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of enzyme activity, receptor binding, and alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-β-santalene
- Santalene (major)
- Santalene (minor)
- Norbornane derivatives
Uniqueness
2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H18 |
|---|---|
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
2-methyl-3-prop-1-en-2-ylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-7(2)11-8(3)9-4-5-10(11)6-9/h8-11H,1,4-6H2,2-3H3 |
Clé InChI |
IRPRKIQMQZXQAK-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C2)C1C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)






![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)


